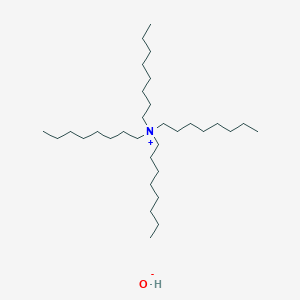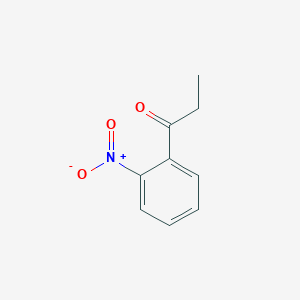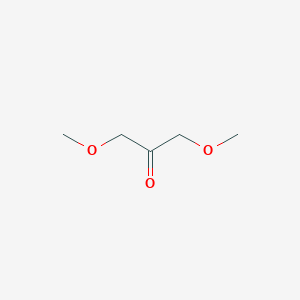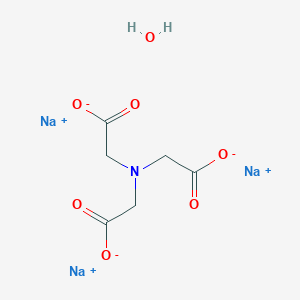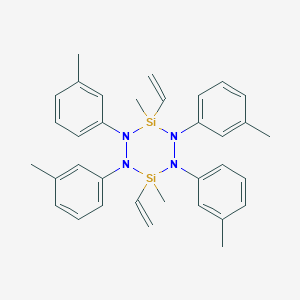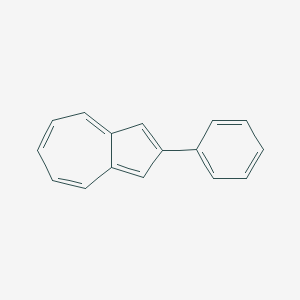
Azulene, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azulene, 2-phenyl- is a naturally occurring organic compound that belongs to the class of bicyclic aromatic hydrocarbons. It is known for its characteristic blue color and its potential application in various fields, including medicinal chemistry, material science, and organic synthesis. Azulene, 2-phenyl- has been studied extensively due to its unique chemical and physical properties, making it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of azulene, 2-phenyl- is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. Azulene, 2-phenyl- has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects
Azulene, 2-phenyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes involved in inflammation. Azulene, 2-phenyl- has also been shown to scavenge free radicals and inhibit lipid peroxidation, two processes involved in oxidative stress. Additionally, azulene, 2-phenyl- has been shown to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azulene, 2-phenyl- has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods without degradation. However, azulene, 2-phenyl- has some limitations for lab experiments. It is highly reactive and can undergo various chemical reactions, making it difficult to isolate and purify. Additionally, azulene, 2-phenyl- is sensitive to light and can undergo photoisomerization, which can complicate experiments.
Direcciones Futuras
There are several future directions for research on azulene, 2-phenyl-. One potential direction is the development of new drugs based on azulene, 2-phenyl-. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases. Another potential direction is the development of new materials based on azulene, 2-phenyl-. It has been shown to exhibit unique electronic and optical properties, making it a promising candidate for the development of new materials for electronic and optical applications. Additionally, further research is needed to elucidate the mechanism of action of azulene, 2-phenyl- and to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, azulene, 2-phenyl- is a promising organic compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. It has been extensively studied for its unique chemical and physical properties, as well as its potential therapeutic properties. Further research is needed to fully understand the mechanism of action of azulene, 2-phenyl- and to explore its potential applications in other fields.
Métodos De Síntesis
Azulene, 2-phenyl- can be synthesized through various methods, including thermal isomerization, photoisomerization, and electrochemical reduction. The most common method for synthesizing azulene, 2-phenyl- is through the acid-catalyzed isomerization of 1,2-dihydroazulene. This reaction involves the protonation of the double bond followed by a ring expansion to form azulene, 2-phenyl-.
Aplicaciones Científicas De Investigación
Azulene, 2-phenyl- has been extensively studied for its potential application in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. Azulene, 2-phenyl- has also been investigated for its potential application in material science. It has been shown to exhibit unique electronic and optical properties, making it a promising candidate for the development of new materials.
Propiedades
Número CAS |
19227-07-7 |
|---|---|
Nombre del producto |
Azulene, 2-phenyl- |
Fórmula molecular |
C16H12 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-phenylazulene |
InChI |
InChI=1S/C16H12/c1-3-7-13(8-4-1)16-11-14-9-5-2-6-10-15(14)12-16/h1-12H |
Clave InChI |
VUKMMANDBUENJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |
Otros números CAS |
19227-07-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




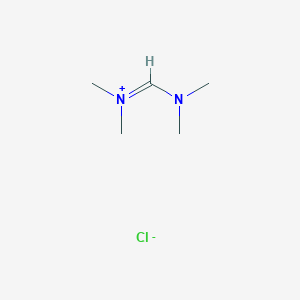
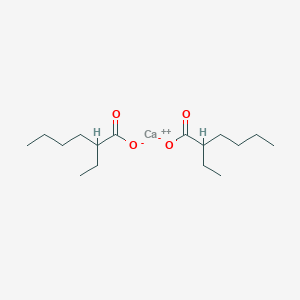

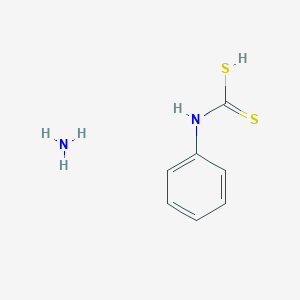
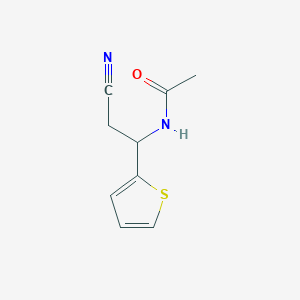
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
